Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate
Overview
Description
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is an organic compound with the molecular formula C₁₃H₁₂ClNO₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroquinoline and methyl 2,4-dimethylbenzoate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, a common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, carboxylic acids, and reduced quinoline compounds.
Scientific Research Applications
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: A simpler derivative with similar structural features but lacking the ester and dimethyl groups.
7,8-Dimethylquinoline: Another related compound that shares the dimethyl substitution but lacks the chloro and ester functionalities.
Uniqueness
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is unique due to the combination of its chloro, dimethyl, and ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCKZKXAVZPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674841 | |
Record name | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-70-4 | |
Record name | Methyl 4-chloro-7,8-dimethyl-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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